

Environmental fate and mobility of Metosulam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metosulam**
Cat. No.: **B166753**

[Get Quote](#)

An In-Depth Technical Guide to the Environmental Fate and Mobility of **Metosulam**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metosulam (IUPAC name: N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy[1][2][3]triazolo[1,5-a]pyrimidine-2-sulfonamide) is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide family.[4][5] It is utilized for the control of a wide spectrum of broadleaf weeds in cereal crops and maize.[1][4] The herbicidal mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is critical for the biosynthesis of branched-chain amino acids in susceptible plants.[1][6] Given its application directly to the agricultural environment, a thorough understanding of its environmental fate—encompassing its persistence, degradation pathways, and mobility in soil and water—is essential for assessing its ecological impact and ensuring its safe use.

This technical guide provides a comprehensive overview of the environmental behavior of **Metosulam**. It summarizes key physicochemical properties, details its degradation through abiotic and biotic pathways, and examines its mobility in terrestrial environments. The guide includes summaries of quantitative data, detailed descriptions of standard experimental protocols, and visualizations of key processes to support environmental risk assessment and research.

Physicochemical Properties of Metosulam

The environmental transport and fate of a pesticide are fundamentally governed by its physicochemical properties. These characteristics influence its solubility in water, potential for volatilization, and its partitioning behavior between soil, water, and air. The key properties of **Metosulam** are summarized in Table 1.

Property	Value	Source(s)
CAS Registry Number	139528-85-1	[1]
Molecular Formula	<chem>C14H13Cl2N5O4S</chem>	[7]
Molecular Weight	418.26 g/mol	[8]
Vapor Pressure	4×10^{-13} Pa (at 25°C)	[1]
Water Solubility (20°C)	100 mg/L (at pH 5.0) 700 mg/L (at pH 7.0) 5600 mg/L (at pH 9.0)	[1]
Log K_{ow} (Octanol-Water Partition Coefficient)	0.9778	[1]
Log K_{oc} (Soil Organic Carbon-Water Partition Coeff.)	2.39 ($K_{oc} \approx 245$ L/kg)	[9]

Environmental Fate and Dissipation

The fate of **Metosulam** in the environment is determined by a combination of degradation (transformation) and transport processes. Degradation involves the breakdown of the parent molecule through chemical and biological actions, while transport processes, like leaching, dictate its movement within and between environmental compartments.

Degradation Pathways

Degradation is a critical factor in determining the persistence of **Metosulam** in the environment. It occurs through both abiotic (non-biological) and biotic (microbial) processes.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of **Metosulam** to hydrolysis is pH-dependent. One study reports a hydrolysis half-life (DT_{50}) of 31.7 days at pH 7 and 25°C.[\[10\]](#)

Photolysis (or photodegradation) is the breakdown of molecules by light, primarily sunlight. This process can be a significant route of dissipation for herbicides present on soil surfaces or in clear, shallow waters. The summer photolysis half-life for **Metosulam** has been estimated at 4.2 days.[11]

Degradation Process	Half-life (DT ₅₀) / Rate	Conditions	Source(s)
Hydrolysis	31.7 days	pH 7, 25°C	[10]
Aqueous Photolysis	4.2 days	Summer sunlight conditions	[11]

The primary route for the degradation of **Metosulam** in the terrestrial environment is through microbial metabolism.[4] Studies have shown that **Metosulam** has a short to moderate persistence in soil. Laboratory studies under aerobic conditions indicate an average half-life (DT₅₀) of 6 days, with a range of <1 to 11 days.[4] Under field conditions, the average DT₅₀ was found to be 20 days, with other studies reporting a range of 6 to 47 days.[4][12]

Medium	Half-life (DT ₅₀) / Rate	Conditions	Source(s)
Aerobic Soil (Lab)	Average 6 days (Range: <1 - 11 days)	Laboratory incubation	[4]
Aerobic Soil (Field)	Average 20 days (Range: 6 - 47 days)	Field dissipation studies	[4][12]

The degradation of **Metosulam** in soil proceeds through demethylation and the opening of the pyrimidine ring, leading to the formation of several metabolites.[12] The major degradation product identified is 5-amino-N-(2,6-dichloro-3-methylphenyl)-1H-1,2,4-triazole-3-sulfonamide (ATSA).[12] Other intermediate metabolites include 5-hydroxy- and 7-hydroxymetosulam.[12]

[Click to download full resolution via product page](#)**Figure 1:** Simplified aerobic soil degradation pathway of **Metosulam**.

Environmental Mobility

The mobility of **Metosulam** in soil determines its potential to move from the point of application into water bodies, particularly groundwater. Mobility is primarily influenced by its water solubility and its tendency to adsorb to soil particles.

The adsorption of pesticides to soil organic carbon and clay particles reduces their concentration in the soil solution, thereby limiting their movement. This behavior is quantified by the soil organic carbon-water partition coefficient (K_{oc}). A higher K_{oc} value indicates stronger binding and lower mobility. **Metosulam** has a reported Log K_{oc} of 2.39, which corresponds to a K_{oc} value of approximately 245 L/kg.[\[9\]](#)

Mobility Parameter	Value	Interpretation	Source(s)
Log K_{oc}	2.39	Moderate Adsorption	[9]
K_{oc}	~245 L/kg	Moderate Mobility	[9]
GUS Index	2.83	High Leachability Potential	[6]

The potential for a pesticide to leach into groundwater is often estimated using the Groundwater Ubiquity Score (GUS), which integrates data on persistence (half-life) and mobility (K_{oc}). The GUS index for **Metosulam** is calculated to be 2.83, which classifies it as having a high potential for leaching.[\[6\]](#)[\[13\]](#) This suggests that under conditions of high rainfall or irrigation on soils with low organic matter, **Metosulam** may have the potential to move through the soil profile.

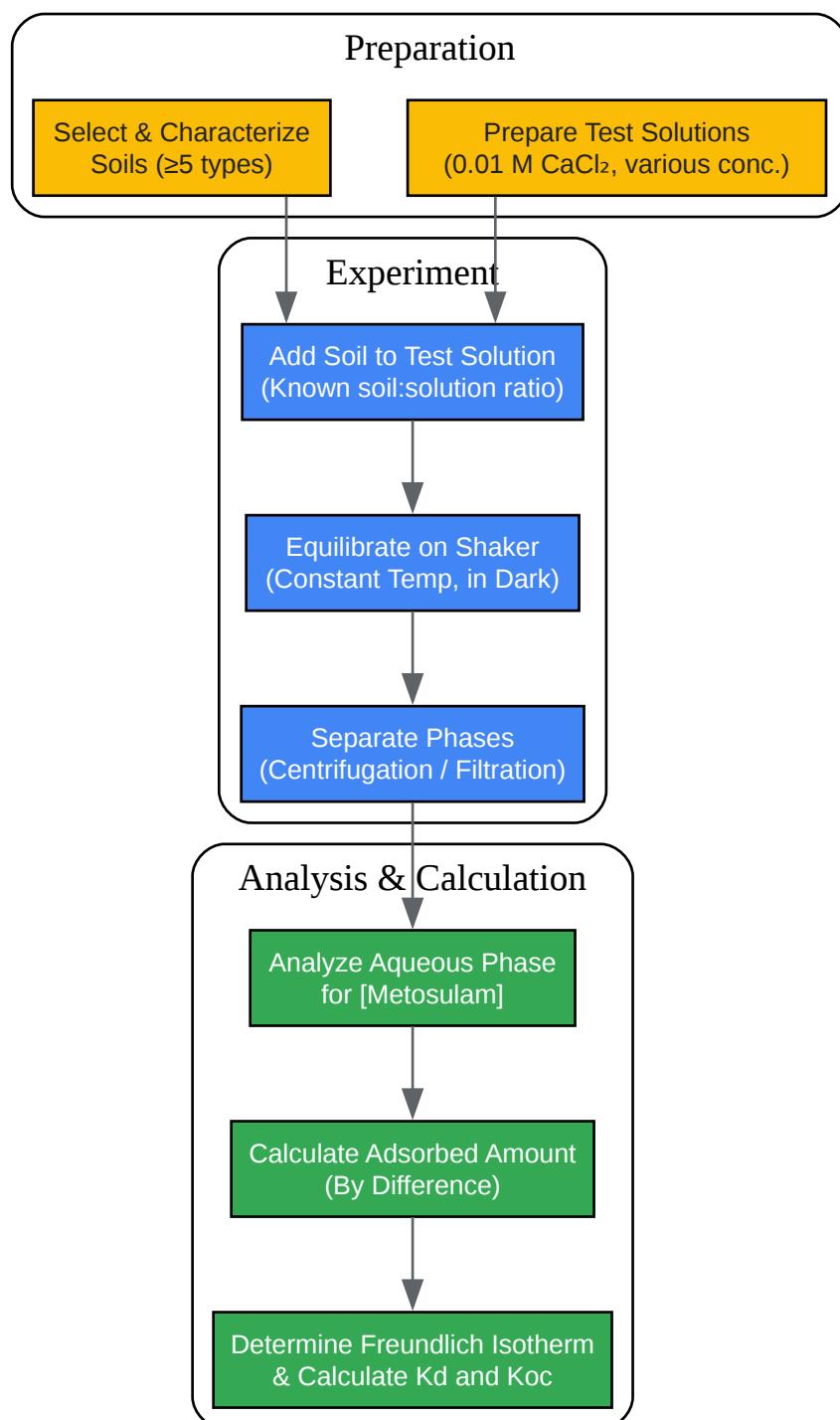
Standard Experimental Protocols

The data presented in this guide are typically generated using standardized laboratory procedures, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data are reliable and comparable across different studies.

Hydrolysis as a Function of pH (OECD Guideline 111)

This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9).[\[1\]](#)[\[3\]](#)[\[6\]](#)

- Preparation: Sterile aqueous buffer solutions of pH 4, 7, and 9 are prepared. The test substance (radiolabeled or non-labeled) is added to these solutions at a concentration not exceeding half its water solubility.
- Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test) for a set period.[\[3\]](#)
- Sampling: Aliquots are taken at various time intervals.
- Analysis: Samples are analyzed using a suitable method (e.g., High-Performance Liquid Chromatography - HPLC) to determine the concentration of the parent substance and any significant hydrolysis products.
- Kinetics: The rate of hydrolysis is determined, and the degradation half-life (DT_{50}) is calculated assuming first-order kinetics.


Aerobic Soil Metabolism (OECD Guideline 307)

This guideline is used to determine the rate and pathway of biodegradation in soil under aerobic conditions.[\[2\]](#)[\[14\]](#)[\[15\]](#)

- Soil Selection: Representative agricultural soils are collected, sieved (2 mm), and characterized (e.g., texture, pH, organic carbon content).
- Test Substance Application: The test substance, typically ^{14}C -radiolabeled for accurate mass balance, is applied uniformly to the soil samples.
- Incubation: The treated soil samples are incubated in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[\[15\]](#)
- Trapping Volatiles: A stream of air is passed through the system to maintain aerobic conditions. Evolved $^{14}\text{CO}_2$ (indicating mineralization) and other volatile organic compounds

are captured in appropriate traps.

- Sampling and Extraction: Duplicate soil samples are removed at predetermined intervals over a period of up to 120 days.[\[15\]](#) Samples are extracted using appropriate solvents.
- Analysis: The extracts are analyzed (e.g., by HPLC with radiodetection) to quantify the parent compound and metabolites. The non-extractable (bound) residues are quantified by combustion analysis of the extracted soil.
- Data Evaluation: A mass balance is calculated at each sampling interval. The rates of degradation of the parent compound and the formation and decline of major metabolites are determined to calculate their respective DT₅₀ values.

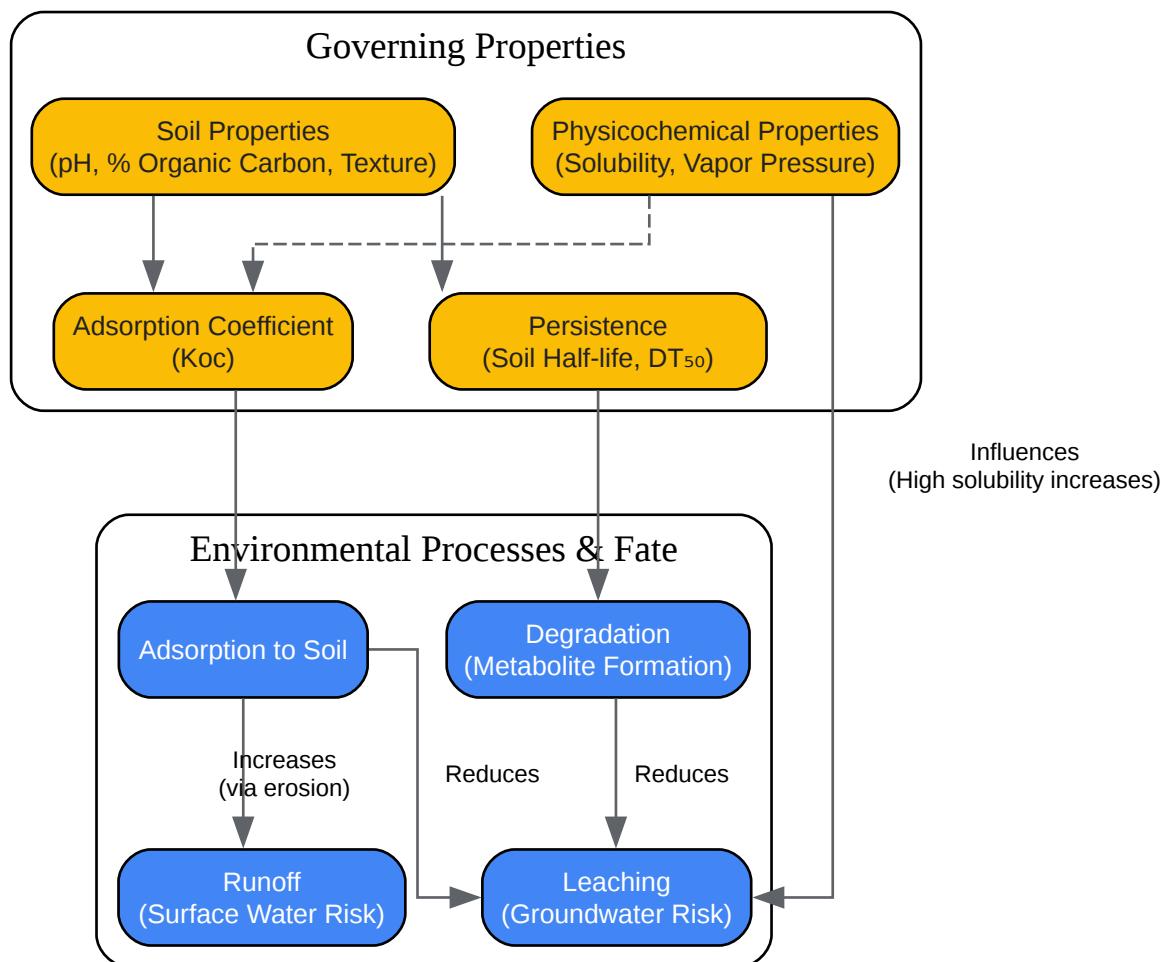

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for an Adsorption-Desorption study (OECD 106).

Adsorption-Desorption Using Batch Equilibrium (OECD Guideline 106)

This method measures a chemical's adsorption to and desorption from various soils, which is used to determine the K_e , K_{oc} , and Freundlich adsorption coefficients.[\[9\]](#)[\[16\]](#)

- **Soil and Solution Preparation:** A minimum of five different soil types are used.[\[16\]](#) The soils are air-dried and sieved. An aqueous solution of 0.01 M calcium chloride is used to prepare a range of test substance concentrations.
- **Adsorption Phase:** Known masses of soil are added to known volumes of the test solutions in centrifuge tubes. The suspensions are agitated (e.g., shaken) at a constant temperature until equilibrium is reached (determined in a preliminary kinetics test).
- **Equilibrium and Analysis:** After equilibration, the solid and liquid phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by subtracting the final aqueous concentration from the initial concentration.
- **Desorption Phase:** The supernatant is removed and replaced with a fresh pesticide-free 0.01 M CaCl_2 solution. The suspension is re-equilibrated as in the adsorption phase. The amount of test substance desorbed back into the solution is then quantified.
- **Calculations:** The results are used to calculate the adsorption (K_e) and desorption (K_{ees}) distribution coefficients. Normalizing K_e to the organic carbon content of the soils yields the K_{oc} value.

[Click to download full resolution via product page](#)

Figure 3: Logical relationships influencing the environmental fate of **Metosulam**.

Conclusion

The environmental fate of **Metosulam** is characterized by a combination of moderate persistence and high mobility potential. Its primary route of dissipation is microbial degradation in soil, with laboratory half-lives averaging around 6 days and field half-lives averaging 20 days. [4] Abiotic processes such as photolysis can also contribute to its breakdown, particularly on soil surfaces.[11]

Despite its relatively rapid degradation, the physicochemical properties of **Metosulam**, including its water solubility and moderate K_{oc} value of ~ 245 L/kg, result in a GUS score that indicates a high potential for leaching.[6][9] This suggests that in vulnerable scenarios, such as

coarse-textured soils with low organic matter combined with significant rainfall or irrigation events, there is a potential for **Metosulam** to move through the soil profile and reach groundwater. A comprehensive risk assessment should therefore consider both its degradation rate and its mobility characteristics in relation to specific local soil and climatic conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METOSULAM | 139528-85-1 [chemicalbook.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. PPDB Herbicide Index [sitem.herts.ac.uk]
- 4. caws.org.nz [caws.org.nz]
- 5. bcpc.org [bcpc.org]
- 6. Metosulam (Ref: XDE 511) [sitem.herts.ac.uk]
- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 8. metosulam [flavscents.com]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. pic.int [pic.int]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. OSU Extension Pesticide Properties Database [npic.orst.edu]
- 14. PPDB A to Z Index [sitem.herts.ac.uk]
- 15. tamucc-ir.tdl.org [tamucc-ir.tdl.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [Environmental fate and mobility of Metosulam]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b166753#environmental-fate-and-mobility-of-metosulam>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com